2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid
Description
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid |
InChI |
InChI=1S/C10H14O3/c11-9-4-7-1-6(3-10(12)13)2-8(7)5-9/h6-8H,1-5H2,(H,12,13) |
InChI Key |
COIVGXFVRUWKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid (CAS Number: 1334385-35-1) is a compound with a unique bicyclic structure derived from pentalene. Its molecular formula is C10H14O3, and it has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Structure | Bicyclic pentalene derivative |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial properties. It has been shown to interact with proteins involved in inflammation and microbial resistance pathways .
- Anti-inflammatory Effects : The structural features of the compound allow it to potentially modulate inflammatory responses. Specific interaction studies are required to elucidate the precise mechanisms involved .
- Potential Applications in Medicinal Chemistry : Given its unique combination of functional groups (including an oxo and carboxylic acid), the compound is being investigated for its applications in drug development .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory and microbial resistance pathways. Further molecular docking studies could provide insights into these interactions.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity at low concentrations. The minimum inhibitory concentration (MIC) was determined to be effective against several pathogens commonly associated with infections.
Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound reduced pro-inflammatory cytokine production in cultured macrophages. This suggests a potential role in managing inflammatory conditions.
Future Research Directions
Further research is needed to:
- Characterize the Mechanism : Detailed studies on the molecular interactions of the compound will enhance understanding of its biological activity.
- Evaluate Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.
- Conduct Clinical Trials : Future clinical trials will help establish efficacy and safety profiles for potential therapeutic applications.
Scientific Research Applications
Potential Applications
While specific, documented case studies are sparse in the provided search results, the general properties and structural features of 2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid suggest several potential applications:
- Medicinal Chemistry : The presence of multiple functional groups, including a carboxylic acid, makes it a candidate for pharmacological studies. The core structure's uniqueness may allow interactions with specific biological targets, potentially useful in developing antimicrobial and anti-inflammatory agents.
- Building Block in Synthesis : As a structurally complex organic molecule, this compound can serve as a building block for synthesizing more complex molecules.
- Materials Science : The pentalene core could be incorporated into novel materials, potentially influencing their physical and chemical properties .
Structural Analogues and Comparison
Understanding the properties of similar compounds can provide insights into the potential applications of this compound. The table below compares this compound with structurally related compounds:
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Oxooctahydropentalene-2-carboxylic acid | Similar pentalene core | Lacks acetic acid group; different reactivity |
| Octahydropentalene-2-carboxylic acid | Similar core structure | No oxo group; distinct properties |
| 5-Hydroxyoctahydropentalene-2-carboxylic acid | Hydroxyl instead of oxo group | Different biological activity due to hydroxyl group's presence |
Further Research Directions
To fully elucidate the applications of this compound, the following research areas are crucial:
- Interaction Studies : Investigating how this compound interacts with biological systems, including proteins involved in inflammation and microbial resistance pathways, is essential.
- Synthesis Optimization : Developing optimized catalysts to maximize yield and purity during large-scale production can enhance its availability for various applications.
- Biological Activity Screening : Conducting comprehensive in vitro and in vivo studies to assess its antimicrobial, anti-inflammatory, and other potential therapeutic properties is necessary.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, physicochemical properties, and applications:
Detailed Analysis of Structural and Functional Differences
Core Ring Systems
- Bicyclic vs. Monocyclic Systems: The target compound’s bicyclo[3.3.0]octane core (pentalene) offers greater conformational rigidity compared to monocyclic analogs like the dihydrofuran in 5-oxo-2,5-dihydro-2-furylacetic acid . This rigidity may enhance metabolic stability in pharmaceutical applications.
- Heterocyclic vs.
Functional Group Reactivity
- Acetic Acid Side Chain: All compounds share this moiety, but its position relative to the ketone varies. For example, in the furoquinoline analog, the acetic acid is adjacent to a methoxyphenyl group, enhancing lipophilicity and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pentalene precursors followed by functionalization with acetic acid moieties. Key steps include:
- Cyclization : Use of acid-catalyzed or thermal conditions to form the hexahydro-1H-pentalene core .
- Acetic Acid Introduction : Alkylation or Michael addition to attach the acetic acid group, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the pentalene backbone (e.g., chemical shifts for bridgehead protons at δ 2.5–3.5 ppm) and acetic acid moiety (carboxylic proton at δ 12–13 ppm) .
- X-ray Crystallography : Resolve stereochemistry at the 3a and 6a positions; compare with density functional theory (DFT)-optimized structures .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H16O3) with <2 ppm mass error .
Q. What are the stability considerations for this compound under various storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C under argon to prevent oxidation .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12); carboxylic acid group may degrade in strongly basic conditions .
- Light Sensitivity : Use amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy over 72 hours .
Advanced Research Questions
Q. How can in silico modeling predict the compound’s reactivity and potential biological targets?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., keto-enol tautomerism) using Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize targets like cyclooxygenase-2 (COX-2) based on binding affinity (<–8 kcal/mol) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >60 Ų indicates poor membrane permeability) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., cell line, serum concentration) to eliminate variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal Validation : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., LPS-induced inflammation in RAW 264.7 macrophages) .
Q. How can metabolic stability and clearance mechanisms be studied for this compound?
- Methodological Answer :
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound depletion via LC-MS/MS (t1/2 <30 min suggests high clearance) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
- Biliary Excretion Studies : Administer radiolabeled compound to bile duct-cannulated rodents; measure fecal vs. urinary excretion .
Q. What are the challenges in designing enantioselective syntheses, and how can they be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during pentalene ring formation .
- Asymmetric Catalysis : Test Jacobsen’s Co-salen catalysts for kinetic resolution of racemic intermediates .
- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phase to separate enantiomers (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
